1,3-Dichloro-5-ethoxy-2,4,6-trifluorobenzene
CAS No.:
Cat. No.: VC20542267
Molecular Formula: C8H5Cl2F3O
Molecular Weight: 245.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5Cl2F3O |
|---|---|
| Molecular Weight | 245.02 g/mol |
| IUPAC Name | 1,3-dichloro-5-ethoxy-2,4,6-trifluorobenzene |
| Standard InChI | InChI=1S/C8H5Cl2F3O/c1-2-14-8-6(12)3(9)5(11)4(10)7(8)13/h2H2,1H3 |
| Standard InChI Key | DHMPKHRLZXAORO-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C(=C(C(=C1F)Cl)F)Cl)F |
Introduction
1,3-Dichloro-5-ethoxy-2,4,6-trifluorobenzene is an aromatic compound characterized by its complex structure, which includes three fluorine atoms, two chlorine atoms, and an ethoxy group attached to a benzene ring. Its chemical formula is C8H5Cl2F3O, and it has a molecular weight of approximately 245.03 g/mol . This compound belongs to the class of organofluorine compounds, known for their unique chemical properties and diverse applications in fields such as pharmaceuticals and agrochemicals.
Synthesis and Applications
The synthesis of 1,3-Dichloro-5-ethoxy-2,4,6-trifluorobenzene typically involves multiple steps, although detailed synthesis pathways are not widely documented in available sources. This compound has potential applications across various fields due to its unique structure and properties. Interaction studies are crucial for understanding how it interacts with biological targets, which can help elucidate its therapeutic uses and safety profile.
Structural Similarities and Comparisons
Several compounds share structural similarities with 1,3-Dichloro-5-ethoxy-2,4,6-trifluorobenzene. These include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1,2-Dichloro-4-ethoxy-3,5,6-trifluorobenzene | C8H8Cl2F3O | Similar halogen pattern; different ethoxy position |
| 1,3-Dichloro-4-fluorobenzene | C7H4Cl2F | Fewer fluorine atoms; simpler structure |
| 1-Chloro-2-fluoro-4-methylbenzene | C7H7ClF | Contains a methyl group; altered reactivity |
| 1,2-Dichloro-3-fluorobenzene | C7H5Cl2F | Similar chlorination pattern; fewer functional groups |
The unique arrangement of halogens and the ethoxy group in 1,3-Dichloro-5-ethoxy-2,4,6-trifluorobenzene enhances its stability and lipophilicity compared to compounds with fewer fluorinated substituents.
CAS Number and Suppliers
1,3-Dichloro-5-ethoxy-2,4,6-trifluorobenzene has a CAS number of 1804513-68-5 . It is available from various chemical suppliers, including Alichem Inc., which provides a wide range of chemical products .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume